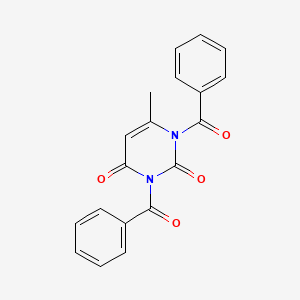
1,3-Dibenzoyl-6-methyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzoyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of benzoyl groups at positions 1 and 3, and a methyl group at position 6 on the uracil ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzoyl-6-methyluracil can be synthesized through the selective N1-alkylation of 1,3-dibenzoyluracils. The process involves the treatment of 1,3-dibenzoyluracils with anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature, followed by N1-alkylation using various alkylating agents such as allyl bromide, benzyl chloride, or phenacyl halides . The final step involves N3-debenzoylation using an aqueous-alcoholic solution of ammonia .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1,3-Dibenzoyl-6-methyluracil undergoes various chemical reactions, including:
Debenzoylation: The removal of benzoyl groups from the uracil ring can be achieved using aqueous-alcoholic ammonia.
Common Reagents and Conditions
Alkylation: Anhydrous potassium carbonate in DMF at room temperature, followed by the addition of alkylating agents.
Debenzoylation: Aqueous-alcoholic ammonia solution.
Major Products Formed
N1-Alkylated Uracil Derivatives: Formed through the alkylation of this compound.
Debenzoylated Uracil Derivatives: Resulting from the removal of benzoyl groups.
科学研究应用
1,3-Dibenzoyl-6-methyluracil has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including antineoplastic agents, inhibitors of viral replication, and antibacterial agents.
Material Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of nucleic acid analogs and their interactions with biological systems.
作用机制
The mechanism of action of 1,3-dibenzoyl-6-methyluracil involves its interaction with specific molecular targets and pathways. The compound’s benzoyl groups and methyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biological processes, including DNA replication and protein synthesis .
相似化合物的比较
Similar Compounds
1,3-Dibenzoyluracil: Lacks the methyl group at position 6, making it less hydrophobic compared to 1,3-dibenzoyl-6-methyluracil.
6-Methyluracil: Lacks the benzoyl groups, resulting in different chemical reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both benzoyl groups and a methyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
1,3-dibenzoyl-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-13-12-16(22)21(18(24)15-10-6-3-7-11-15)19(25)20(13)17(23)14-8-4-2-5-9-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYGVZMZVLUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














